N-(4-methoxybenzyl)pyrimidin-4-amine
Description
Structure
3D Structure
Properties
CAS No. |
90042-91-4 |
|---|---|
Molecular Formula |
C12H13N3O |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]pyrimidin-4-amine |
InChI |
InChI=1S/C12H13N3O/c1-16-11-4-2-10(3-5-11)8-14-12-6-7-13-9-15-12/h2-7,9H,8H2,1H3,(H,13,14,15) |
InChI Key |
KTRNCTBSRJBAFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC=NC=C2 |
Origin of Product |
United States |
Structural Elucidation and Advanced Characterization Techniques
Spectroscopic Analysis of N-(4-methoxybenzyl)pyrimidin-4-amine and Derivatives
Spectroscopic analysis is fundamental to the characterization of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely employed to provide an unambiguous structural assignment.
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in various NMR experiments, the precise structure of this compound and its analogues can be determined.
The ¹H NMR spectrum provides information about the chemical environment of protons in a molecule. For this compound, the spectrum is characterized by distinct signals corresponding to the protons of the pyrimidine (B1678525) ring, the 4-methoxybenzyl group, and the amine linker.
The protons on the pyrimidine ring typically appear in the downfield region due to the electron-withdrawing nature of the nitrogen atoms. The protons of the 4-methoxyphenyl (B3050149) group appear as two distinct doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The benzylic methylene (CH₂) protons adjacent to the amine nitrogen typically appear as a singlet or a doublet, while the methoxy (OCH₃) protons are observed as a sharp singlet in the upfield region.
Detailed ¹H NMR spectral data for representative derivatives are presented below.
| Compound | Solvent | ¹H NMR Spectral Data (δ ppm, Multiplicity, J in Hz) |
|---|---|---|
| N-(4-methoxybenzyl)aniline | CDCl₃ | 7.16-7.14 (d, J = 8.7, 2H, Ar-H), 7.07-7.03 (dd, J = 8.5, 7.4, 2H, Ar-H), 6.76-6.74 (d, J = 8.7, 2H, Ar-H), 6.61-6.58 (t, J = 6.8, 1H, Ar-H), 6.50-6.49 (d, J = 7.6, 2H, Ar-H), 4.10 (s, 2H, CH₂), 3.65 (s, 3H, OCH₃) rsc.org |
| 4-chloro-N-(4-methoxybenzyl)aniline | CDCl₃ | 7.30-7.28 (d, J = 8.7, 2H, Ar-H), 7.15-7.13 (d, J = 8.9, 2H, Ar-H), 6.93-6.91 (d, J = 8.7, 2H, Ar-H), 6.57-6.65 (d, J = 8.9, 2H, Ar-H), 4.24 (s, 2H, CH₂), 4.02 (s, 1H, NH), 3.83 (s, 3H, OCH₃) rsc.org |
| 5-Fluoro-2-(4-methoxyphenyl)pyrimidine-4-amine | DMSO-d₆ | 8.20 (d, J = 3.7, 1H, H-6), 8.19–8.14 (m, 2H, H-2',6'), 7.26 (s, 2H, NH₂), 7.02–6.96 (m, 2H, H-3',5'), 3.80 (s, 3H, CH₃) beilstein-journals.org |
The ¹³C NMR spectrum reveals the number and types of carbon atoms in a molecule. In this compound, distinct signals are expected for the carbons of the pyrimidine ring, the methoxybenzyl group, the benzylic methylene carbon, and the methoxy carbon. The chemical shifts of the pyrimidine carbons are influenced by the nitrogen atoms and the amine substituent. The carbons of the methoxybenzyl group show characteristic shifts for a 1,4-disubstituted aromatic ring, with the carbon bearing the methoxy group appearing significantly downfield.
A summary of ¹³C NMR spectral data for related compounds is provided in the following table.
| Compound | Solvent | ¹³C NMR Spectral Data (δ ppm) |
|---|---|---|
| N-(4-methoxybenzyl)aniline | CDCl₃ | 158.5 (Ar-C), 147.9 (Ar-C), 131.1 (Ar-C), 128.9 (Ar-C), 128.4 (Ar-C), 117.1 (Ar-C), 113.6 (Ar-C), 112.5 (Ar-C), 54.9 (OCH₃), 47.4 (CH₂) rsc.org |
| 4-chloro-N-(4-methoxybenzyl)aniline | CDCl₃ | 158.5 (Ar-C), 146.3 (Ar-C), 130.5 (Ar-C), 128.6 (Ar-C), 128.3 (Ar-C), 121.5 (Ar-C), 113.7 (Ar-C), 113.5 (Ar-C), 54.9 (OCH₃), 47.3 (CH₂) rsc.org |
| 5-Fluoro-2-(4-methoxyphenyl)pyrimidine-4-amine | DMSO-d₆ | 160.7 (C-4'), 158.5 (d, J = 6.2 Hz, C-2), 153.3 (d, J = 11.5 Hz, C-4), 144.1 (d, J = 255.0 Hz, C-5), 139.4 (d, J = 17.7 Hz, C-6), 129.8 (C-1'), 129.0 (C-2',6'), 113.5 (C-3',5'), 55.1 (CH₃) beilstein-journals.org |
¹⁹F NMR spectroscopy is exclusively used for the characterization of fluorinated derivatives. This technique is highly sensitive to the chemical environment of the fluorine atom. For fluorinated analogues of this compound, such as those with a fluorine substituent on the pyrimidine ring, the ¹⁹F NMR spectrum provides a direct confirmation of the fluorine's presence and position through its chemical shift and coupling to adjacent protons. For instance, in 5-Fluoro-2-(4-methoxyphenyl)pyrimidine-4-amine, the fluorine atom on the pyrimidine ring exhibits a doublet in the ¹⁹F NMR spectrum due to coupling with the proton at the C-6 position. beilstein-journals.org
| Compound | Solvent | ¹⁹F NMR Spectral Data (δ ppm, Multiplicity, J in Hz) |
| 5-Fluoro-2-(4-methoxyphenyl)pyrimidine-4-amine | DMSO-d₆ | –158.9 (d, J = 3.7 Hz) beilstein-journals.org |
Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex molecules.
HSQC: This experiment identifies direct one-bond correlations between protons and the carbon atoms they are attached to. columbia.edulibretexts.org For this compound, an HSQC spectrum would correlate the signals of the pyrimidine and phenyl protons with their corresponding carbon signals, and likewise for the CH₂ and OCH₃ groups. beilstein-journals.org
HMBC: This experiment reveals longer-range correlations, typically over two to three bonds (²JCH and ³JCH), between protons and carbon atoms. columbia.edulibretexts.org This is crucial for establishing the connectivity of different molecular fragments. For example, an HMBC spectrum would show correlations between the benzylic CH₂ protons and carbons of both the pyrimidine and the phenyl rings, confirming the link between these two moieties. It would also show correlations between the pyrimidine protons and adjacent pyrimidine carbons, helping to assign their specific positions within the heterocyclic ring. beilstein-journals.org
The application of these 2D techniques is essential for the structural confirmation of N-substituted 6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amines and related heterocyclic systems. researchgate.net
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound and its derivatives displays characteristic absorption bands that confirm the presence of key functional groups.
The most prominent features include:
N-H Stretch: A sharp to medium absorption band in the region of 3500-3250 cm⁻¹ corresponding to the stretching vibration of the secondary amine (N-H) group. orgchemboulder.comlibretexts.org
C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methoxy groups are observed just below 3000 cm⁻¹. mdpi.com
C=N and C=C Stretches: Medium to strong absorptions in the 1650-1450 cm⁻¹ region arise from the C=N and C=C bond stretching vibrations within the pyrimidine and phenyl rings. ijirset.com
N-H Bend: The in-plane bending vibration for the secondary amine may be observed in the 1650-1580 cm⁻¹ region. orgchemboulder.com
C-O Stretch: A strong absorption band, characteristic of the aryl-alkyl ether linkage of the methoxy group, is expected in the 1270-1230 cm⁻¹ (asymmetric) and 1050-1010 cm⁻¹ (symmetric) regions.
The table below summarizes the expected characteristic IR absorption bands.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Secondary Amine) | 3500 - 3250 | Medium, Sharp |
| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| C=N and C=C Stretch (Ring) | 1650 - 1450 | Medium to Strong |
| N-H Bend | 1650 - 1580 | Medium |
| Asymmetric C-O-C Stretch (Aryl Ether) | 1270 - 1230 | Strong |
| Symmetric C-O-C Stretch (Aryl Ether) | 1050 - 1010 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic absorption properties of this compound are characterized by UV-Vis spectroscopy. The spectrum is expected to exhibit absorption bands characteristic of the electronic transitions within its two main chromophoric systems: the pyrimidine ring and the 4-methoxybenzyl group. Aromatic systems like the one present in this compound typically show strong absorptions in the UV region. For instance, studies on similar 4-aminoquinoline structures, which also contain nitrogen heterocyclic rings, demonstrate complex spectra due to various electronic transitions. nih.gov The presence of the methoxy-substituted benzene ring is likely to produce absorption maxima, which can be influenced by the solvent environment. nist.gov The electronic spectra of related aromatic imines and their compositions have been analyzed in detail, showing that structural moieties like substituted benzene rings significantly influence the UV-Vis absorption properties.
Mass Spectrometry (MS and HRMS)
Mass spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) are crucial for determining the molecular weight and fragmentation pattern of this compound, confirming its molecular formula as C₁₂H₁₃N₃O. The molecular weight of this compound is 215.26 g/mol .
In mass spectrometry, the molecule is expected to undergo characteristic fragmentation. A primary and highly abundant fragment would likely be the 4-methoxybenzyl cation or its rearranged tropylium ion equivalent at a mass-to-charge ratio (m/z) of 121. This fragmentation is common for compounds containing a methoxybenzyl group. nist.gov The NIST WebBook entry for 4-methoxyaniline (p-anisidine), a related compound, shows a dominant molecular ion peak and subsequent fragmentation. nist.gov Another significant fragment would correspond to the pyrimidin-4-amine portion of the molecule. High-resolution mass spectrometry would provide the exact mass of the molecular ion, allowing for unambiguous confirmation of the elemental composition. For example, a related compound, 5-(4-methoxyphenyl)-N,4-dimethylpyrimidin-2-amine, has a predicted [M+H]⁺ adduct at m/z 230.12878. uni.lu
Table 1: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Name | Predicted m/z | Structure |
|---|---|---|
| Molecular Ion [M]⁺ | 215 | C₁₂H₁₃N₃O⁺ |
| 4-Methoxybenzyl Cation | 121 | C₈H₉O⁺ |
X-ray Crystallography and Solid-State Structure Analysis
While the specific crystal structure for this compound is not publicly available, analysis of closely related compounds provides significant insight into its expected solid-state characteristics. X-ray crystallography of similar pyrimidine derivatives and N-benzyl amines reveals common patterns in crystal packing, hydrogen bonding, and molecular conformation. acs.orgnih.gov
Determination of Crystal Packing and Unit Cell Parameters
The crystal structure of a related compound, 3-[N-(4-methoxybenzyl)amino]benzo[de]anthracen-7-one, which features the same N-(4-methoxybenzyl)amino group, was determined to be monoclinic with the space group P2₁. mdpi.com Its unit cell parameters were reported as a = 5.1595(4) Å, b = 13.9950(9) Å, c = 12.479(1) Å, and β = 94.725(3)°. mdpi.com Similarly, other aminopyrimidine derivatives crystallize in common space groups like P1̄ (triclinic) or C12/c1 (monoclinic). researchgate.net It is plausible that this compound would adopt a similar crystalline system, governed by the packing efficiency of its relatively rigid ring systems.
Table 2: Example Unit Cell Parameters from an Analogous Compound (3-[N-(4-methoxybenzyl)amino]benzo[de]anthracen-7-one)
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
|---|---|---|---|---|---|---|---|---|---|
| Monoclinic | P2₁ | 5.1595 | 13.9950 | 12.479 | 90 | 94.725 | 90 | 898.0 | 2 |
Data from a structurally related compound to illustrate typical crystallographic values. mdpi.com
Analysis of Intramolecular and Intermolecular Hydrogen Bonding
A defining feature in the crystal structures of aminopyrimidine compounds is the presence of intermolecular hydrogen bonds. The secondary amine (N-H) group in this compound is a hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring are potential acceptors. This arrangement facilitates the formation of strong N—H⋯N hydrogen bonds, which often link molecules into dimers, chains, or more complex three-dimensional networks. nih.govnih.gov In the crystal structure of 4-aminopyridinium thiocyanate–4-aminopyridine, N—H⋯N hydrogen bonds are the primary interactions that define the supramolecular assembly. nih.gov These interactions are crucial for stabilizing the crystal lattice.
Conformational Analysis of the Pyrimidine Ring and Substituents
The conformation of this compound is defined by the relative orientation of the pyrimidine and the 4-methoxybenzyl moieties. The key parameter is the torsion angle around the C-N bond connecting the benzyl (B1604629) group to the pyrimidine ring. In the crystal structure of 3-[N-(4-methoxybenzyl)amino]benzo[de]anthracen-7-one, the torsion angle of C3–N18–C19–C20 was found to be -88.8(6)°, indicating that the benzanthrone system and the benzene ring are nearly perpendicular. mdpi.com A similar non-planar conformation is expected for this compound, where the pyrimidine and benzene rings would be significantly twisted relative to each other. This twisted conformation minimizes steric hindrance between the two ring systems.
Elemental Analysis (CHNS)
Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in the compound, which are used to verify its empirical and molecular formula. The theoretical composition of this compound (C₁₂H₁₃N₃O) has been calculated. Experimental values obtained from CHNS analyzers are typically expected to be in close agreement with these theoretical values (usually within ±0.4%). For instance, the elemental analysis for 3-[N-(4-methoxybenzyl)amino]benzo[de]anthracen-7-one (C₂₅H₁₇NO₂) showed experimental values (C, 82.16%; H, 4.39%; N, 3.71%) that were close to the calculated values (C, 82.63%; H, 4.72%; N, 3.85%). mdpi.com
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Mass Percentage (%) |
|---|---|---|
| Carbon | C | 66.95 |
| Hydrogen | H | 6.09 |
| Nitrogen | N | 19.52 |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of N-(4-methoxybenzyl)pyrimidin-4-amine. These calculations can determine the optimized molecular geometry, vibrational frequencies, and the distribution of electron density within the molecule. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy gap between HOMO and LUMO provides information about the molecule's chemical reactivity and kinetic stability. For instance, a smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity.
Furthermore, these calculations can map the Molecular Electrostatic Potential (MEP), which illustrates the charge distribution and helps in identifying regions that are prone to electrophilic and nucleophilic attack. This information is vital for understanding how the molecule might interact with biological receptors. While specific DFT studies on this compound are not extensively documented in the provided literature, the principles of these calculations are well-established and routinely applied to similar heterocyclic compounds to predict their reactivity and spectroscopic properties dntb.gov.uadergipark.org.trmdpi.com.
Table 1: Representative Quantum Chemical Descriptors and Their Significance
| Descriptor | Significance |
|---|---|
| HOMO Energy | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | Reflects the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | Relates to the chemical reactivity and stability of the molecule. |
| Molecular Electrostatic Potential (MEP) | Maps the charge distribution and predicts sites for intermolecular interactions. |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For this compound, docking simulations can be employed to identify potential biological targets and to understand the key molecular interactions that govern its binding affinity. The process involves placing the ligand into the binding site of a target protein and evaluating the binding energy of various poses.
Studies on similar pyrimidine (B1678525) derivatives have successfully utilized molecular docking to explore their interactions with various protein kinases, which are common targets in cancer therapy nih.govnih.govmdpi.comnih.gov. In the case of this compound, the pyrimidine ring can act as a hydrogen bond acceptor, while the amine group can serve as a hydrogen bond donor. The 4-methoxybenzyl group can engage in hydrophobic and van der Waals interactions within the binding pocket of a receptor. The specific interactions and the calculated binding affinity can provide a rationale for its potential biological activity and guide the design of more potent analogs.
Molecular Dynamics Simulations and Conformational Flexibility
Molecular Dynamics (MD) simulations offer a dynamic perspective of the ligand-receptor complex, providing insights into its stability and the conformational flexibility of both the ligand and the protein over time. Following molecular docking, MD simulations can be performed on the most promising this compound-protein complex to assess its stability. These simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of atomic movements and changes in molecular conformation.
Key parameters analyzed from MD simulations include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. Furthermore, MD simulations can reveal the persistence of key intermolecular interactions, such as hydrogen bonds, identified in docking studies. The conformational flexibility of the N-(4-methoxybenzyl) moiety is of particular interest, as its orientation can significantly impact the binding affinity nih.govnih.govresearchgate.net. The rotational energy barrier of this group can be calculated to understand its preferred conformations nih.gov.
Structure-Based Drug Design Principles
Structure-based drug design (SBDD) is a powerful strategy that utilizes the three-dimensional structure of a biological target to design and optimize ligands with high affinity and selectivity. The computational studies on this compound, such as molecular docking and MD simulations, are integral components of the SBDD process. By understanding the binding mode and the key interactions of this compound with its target, medicinal chemists can make rational modifications to its structure to enhance its pharmacological properties.
For instance, if docking studies reveal a specific hydrophobic pocket in the receptor that is not fully occupied by the 4-methoxybenzyl group, this moiety could be modified to better fill this space, potentially increasing the binding affinity. Similarly, if a hydrogen bond is identified as being crucial for binding, modifications can be made to the pyrimidine or amine groups to strengthen this interaction. The pyrimidine scaffold itself is a well-known "privileged" structure in medicinal chemistry, appearing in numerous approved drugs, which makes it an excellent starting point for SBDD researchgate.netmdpi.comrsc.org. The iterative cycle of computational analysis, chemical synthesis, and biological testing is the hallmark of a successful SBDD campaign.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. This analysis is based on the electron distribution of a molecule and provides a graphical representation of the regions involved in intermolecular contacts. For this compound, a Hirshfeld surface analysis would reveal the nature and extent of various non-covalent interactions, such as hydrogen bonds and van der Waals forces, that stabilize its crystal structure.
The analysis generates a 3D surface around the molecule, colored according to the normalized contact distance (dnorm), which highlights regions of close intermolecular contacts. Additionally, 2D fingerprint plots are generated, which provide a quantitative summary of the different types of intermolecular interactions. For example, studies on related compounds have shown that H···H, C···H, and N···H interactions are often dominant in the crystal packing of such molecules iucr.orgnih.govresearchgate.netresearchgate.net. Understanding these interactions is crucial for predicting the crystal packing and for studies related to polymorphism and solid-state properties of this compound.
Table 2: Common Intermolecular Interactions Identified by Hirshfeld Surface Analysis
| Interaction Type | Description |
|---|---|
| H···H | van der Waals interactions between hydrogen atoms. |
| C···H | Interactions involving carbon and hydrogen atoms, often indicative of C-H···π interactions. |
| N···H | Hydrogen bonding interactions involving nitrogen and hydrogen atoms. |
Structure Activity Relationship Sar Studies of N 4 Methoxybenzyl Pyrimidin 4 Amine Analogs
Impact of Substituents on Biological Activity Profiles
The biological activity of N-(4-methoxybenzyl)pyrimidin-4-amine analogs is highly sensitive to the nature and position of substituents on both the pyrimidine (B1678525) core and the peripheral benzyl (B1604629) and phenyl groups. Studies on related N-benzyl-2-phenylpyrimidin-4-amine derivatives, which act as potent inhibitors of the USP1/UAF1 deubiquitinase complex, provide significant insights into these relationships. nih.govnih.gov
Systematic modifications have revealed several key determinants for potent inhibitory activity:
Substituents on the 2-phenyl ring: The substitution pattern on the phenyl ring at the 2-position of the pyrimidine core is a critical factor for activity. A general observation is that substitution at the ortho (2-) position of this phenyl ring is strongly favored over substitutions at the meta (3-) or para (4-) positions. For instance, analogs with a 3-CF₃-phenyl or 4-CF₃-phenyl group at the pyrimidine 2-position are inactive, highlighting the importance of ortho-substitution for maintaining the desired bioactive conformation.
Nature of the ortho-substituent: Within the favored ortho-position, the type of substituent plays a significant role. Both electron-donating and electron-withdrawing groups have been explored. While a simple phenyl ring at the 2-position provides a baseline level of activity, the introduction of bulky and lipophilic groups at the ortho-position of this ring generally enhances potency.
Substituents on the N-benzyl moiety: The N-(4-methoxybenzyl) group itself is a crucial element. However, modifications to this part of the molecule are tolerated and can be used to fine-tune activity and properties. Replacing the benzyl group with other aromatic systems can lead to variations in potency. For example, replacing a thiophene moiety with a simple phenyl ring has been shown to modestly improve potency in some series. Furthermore, substitution at the 4-position of the benzyl ring with another phenyl group is well-tolerated, allowing for the synthesis of diverse analogs. nih.gov
Substituents on the pyrimidine ring: Direct substitution on the pyrimidine ring, for instance at the 5-position, can also modulate activity. Introduction of small, non-polar substituents is often beneficial for maintaining activity.
The following table summarizes the SAR findings for a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 inhibitors, which serves as a model for understanding substituent effects on this scaffold.
| Compound | Modification on 2-Phenyl Ring | Modification on N-Benzyl Moiety | IC₅₀ (µM) for USP1/UAF1 Inhibition |
|---|---|---|---|
| Analog 1 | Unsubstituted Phenyl | 4-Phenylbenzyl | 3.7 |
| Analog 2 | 2-CF₃-phenyl | 4-(Pyridin-3-yl)benzyl | >50 (Inactive) |
| Analog 3 | 3-CF₃-phenyl | 4-(Pyridin-3-yl)benzyl | >50 (Inactive) |
| Analog 4 | 4-CF₃-phenyl | 4-(Pyridin-3-yl)benzyl | >50 (Inactive) |
| ML323 | 2-Isopropylphenyl | 4-(1-Methyl-1H-1,2,3-triazol-4-yl)benzyl | 0.078 |
Stereochemical Considerations in Activity Modulation
Stereochemistry, the three-dimensional arrangement of atoms within a molecule, can have a profound impact on biological activity. Chiral centers in drug molecules can lead to enantiomers or diastereomers that may interact differently with their biological targets, which are themselves chiral environments (e.g., enzymes and receptors). This can result in one stereoisomer being significantly more potent, having a different pharmacological profile, or being metabolized differently than its counterpart.
For the this compound scaffold, there is a notable lack of specific research in the public domain detailing the systematic evaluation of stereoisomers. However, studies on structurally related pyrimidine derivatives underscore the potential importance of stereochemistry. For example, in a series of pyrimidine-4-carboxamide inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), the introduction of a chiral center profoundly influenced inhibitory potency. acs.org Specifically, the conformational restriction of a flexible side chain by replacing it with a chiral (S)-3-phenylpiperidine group increased the inhibitory potency threefold compared to its precursor. acs.org Subsequent combination of the (S)-3-phenylpiperidine with an (S)-3-hydroxypyrrolidine substituent afforded the most potent compound in the series, highlighting a clear stereochemical preference for activity. acs.org
These findings from related pyrimidine scaffolds strongly suggest that introducing chiral centers into analogs of this compound could be a valuable strategy for modulating their biological activity. The differential binding of stereoisomers to a target protein could lead to the identification of more potent and selective compounds. This remains a promising area for future investigation within this chemical series.
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel chemotypes with improved properties while retaining the key pharmacophoric features of a known active compound. mdpi.com A scaffold is the core structure of a molecule, and "hopping" to a new scaffold can help overcome issues with patents, toxicity, or metabolism associated with the original series. Bioisosteric replacement involves substituting a functional group or a whole substructure with another that has similar physical or chemical properties, with the goal of maintaining or improving biological activity.
The pyrimidine ring is a common scaffold in medicinal chemistry, but it can be subject to metabolic oxidation. Therefore, replacing the pyrimidine core with other heterocyclic systems is a common strategy.
Scaffold Hopping: The pyrimidine core of this compound can be replaced with various other heterocyclic systems. A deconstruction-reconstruction strategy has been shown to be effective for pyrimidine diversification, allowing for the transformation of a pyrimidine into other heterocycles like pyrazoles and 1,2-oxazoles. nih.gov This approach can generate novel chemical libraries for SAR studies. nih.gov For instance, the pyrazolo[3,4-d]pyrimidine scaffold is a well-known bioisostere of adenine and has been successfully used to develop numerous kinase inhibitors. rsc.org
Bioisosteric Replacements: The nitrogen atoms in the pyrimidine ring are key for forming hydrogen bonds with biological targets. Bioisosteric replacement can involve substituting the entire pyrimidine ring or parts of it. For example, replacing a phenyl ring with a pyridyl, pyridazine, or pyrimidine ring can increase polarity, reduce metabolic degradation by cytochrome P450 enzymes, and improve water solubility. cambridgemedchemconsulting.com Such replacements, however, must be carefully considered as they can also introduce new liabilities, such as inhibition of CYP enzymes. cambridgemedchemconsulting.com
The following table provides examples of scaffold hops and bioisosteric replacements for the pyrimidine ring.
| Original Scaffold/Moiety | Bioisosteric Replacement/Scaffold Hop | Rationale and Potential Outcome |
|---|---|---|
| Pyrimidine | Pyrazolo[3,4-d]pyrimidine | Mimics adenine; often used in kinase inhibitors to engage with the hinge region of the ATP binding site. rsc.org |
| Pyrimidine | Thieno[2,3-d]pyrimidine | Can alter electronic properties and provide new vectors for substitution, potentially improving potency or selectivity. mdpi.com |
| Phenyl | Pyridyl or Pyridazine | Increases polarity, improves aqueous solubility, and can block sites of oxidative metabolism. cambridgemedchemconsulting.com |
| Pyrimidine | Pyrazole or 1,2-Oxazole | Accessible via ring-opening and re-closing strategies, offering completely new core structures with different physicochemical properties. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling (Implicitly derived from SAR studies)
While no formal Quantitative Structure-Activity Relationship (QSAR) models have been published specifically for this compound analogs, the extensive SAR data available from related series allows for the implicit derivation of a qualitative QSAR model. QSAR models aim to correlate variations in the physicochemical properties of compounds with their biological activities, providing a predictive framework for the design of new, more potent molecules. nih.gov
Based on the SAR studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives, the following qualitative structural requirements for high biological activity can be inferred:
Aromatic System at the 2-Position: The presence of an aromatic ring, typically a phenyl group, at the 2-position of the pyrimidine core is essential.
Ortho-Substitution on the 2-Phenyl Ring: Favorable steric and electronic interactions are achieved with substituents at the ortho-position of the 2-phenyl ring. Bulky, hydrophobic groups (e.g., isopropyl) in this position are strongly correlated with increased potency. This suggests a hydrophobic binding pocket in the target protein that accommodates this group. Substitutions at the meta- and para-positions are detrimental to activity.
N4-Benzyl Group: The N-benzyl moiety is a critical pharmacophoric element. The 4-methoxy group on the benzyl ring likely contributes to binding, potentially through hydrogen bonding or favorable electronic interactions.
Flexibility and Substitution on the Benzyl Moiety: The linker to the N-benzyl group and substitutions on the benzyl ring itself are important for optimizing interactions with the target. The 4-position of the benzyl ring can be substituted with various groups, including other rings like pyridine or triazole, to enhance potency and modulate physicochemical properties.
Pyrimidine Core: The pyrimidine ring itself serves as a central scaffold, orienting the key interacting moieties (the 2-phenyl and N-benzyl groups) in the correct three-dimensional space for optimal binding.
Biological Activity and Molecular Mechanisms of Action Preclinical Focus
Investigations into Anticancer and Antitumor Activities
Derivatives of N-(4-methoxybenzyl)pyrimidin-4-amine have demonstrated a broad spectrum of anticancer activities in preclinical studies. These compounds have shown potential in combating various cancer types by interfering with fundamental cellular processes required for tumor growth and survival. wisdomlib.orgnih.gov The structural versatility of the pyrimidine (B1678525) ring allows for modifications that can enhance efficacy against different cancers. wisdomlib.org
A primary mechanism by which this compound analogs exert their anticancer effects is through the inhibition of cellular proliferation. Numerous studies have documented the potent antiproliferative activity of these compounds against a variety of human cancer cell lines.
For instance, a series of novel pyrimidine-based benzothiazole derivatives were synthesized and evaluated for their antitumor activity. Several of these compounds displayed potent activity against five cancer cell lines, with one analog, 10s, showing IC50 values of 0.45 µM in HeLa, 0.70 µM in HCT116, 0.92 µM in PC-3, and 1.80 µM in MDA-MB-231 cells. researchgate.net
Another study on 4-substituted 5,6,7,8-tetrahydrobenzo jrasb.comarabjchem.orgthieno[2,3-d]pyrimidines revealed significant cytotoxicity against MCF-7 breast cancer cells. Specifically, compounds 7b and 7t exhibited IC50 values of 8.80 ± 0.08 µM and 7.45 ± 0.26 µM, respectively, which was superior to the standard controls. nih.gov
Furthermore, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have shown sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines, with GI50 values ranging from 0.127 to 0.560 μM for the most potent compound, 15. mdpi.comnih.gov
| Compound | Cell Line | IC50/GI50 (µM) | Reference |
|---|---|---|---|
| Analog 10s | HeLa | 0.45 | researchgate.net |
| Analog 10s | HCT116 | 0.70 | researchgate.net |
| Analog 10s | PC-3 | 0.92 | researchgate.net |
| Analog 10s | MDA-MB-231 | 1.80 | researchgate.net |
| Compound 7b | MCF-7 | 8.80 ± 0.08 | nih.gov |
| Compound 7t | MCF-7 | 7.45 ± 0.26 | nih.gov |
| Compound 15 | 13 Cancer Cell Lines | 0.127–0.560 | mdpi.comnih.gov |
In addition to inhibiting proliferation, this compound derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.
One study found that N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives arrested ovarian cancer cells at the S and G2/M phases of the cell cycle and induced apoptosis. mdpi.comnih.gov This was accompanied by a reduction in the phosphorylation of the retinoblastoma protein at Thr821, a key event in cell cycle control. mdpi.com
Another investigation into oxazolo[5,4-d]pyrimidine derivatives demonstrated their ability to induce apoptosis. For example, one derivative was found to effectively inhibit the downstream signaling of VEGFR2, including the phosphorylation of PI3K, ERK1/2, and p38 MAPK, suggesting a mechanism for its pro-apoptotic effects. mdpi.com
The anticancer activities of this compound and its analogs are often attributed to their ability to inhibit specific protein kinases that are crucial for cancer cell survival and proliferation. researchgate.netwisdomlib.orgnih.gov
Cyclin-dependent kinases are key regulators of the cell cycle, and their inhibition is a well-established strategy in cancer therapy. Several pyrimidine derivatives have been identified as potent inhibitors of CDKs, particularly CDK2 and CDK9.
A series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were developed as potent CDK2 inhibitors. The most potent compound, 15, exhibited a Ki of 0.005 µM for CDK2, showing a degree of selectivity over other CDKs. mdpi.comnih.gov Another study identified N2,N4-disubstituted pyrimidine-2,4-diamines as potent inhibitors of both CDK2 and CDK9, with the most potent inhibitors, 3g and 3c, having IC50 values of 83 nM and 65 nM, respectively. nih.gov
Furthermore, a study on imidazopyrazine derivatives identified compound 1d, which features a 4-methoxyphenyl (B3050149) amine group, as a potent CDK9 inhibitor with an IC50 of 0.18 µM. nih.gov
| Compound | Target | IC50/Ki | Reference |
|---|---|---|---|
| Compound 15 | CDK2 | 0.005 µM (Ki) | mdpi.comnih.gov |
| Compound 3g | CDK2 | 83 nM (IC50) | nih.gov |
| Compound 3c | CDK9 | 65 nM (IC50) | nih.gov |
| Compound 1d | CDK9 | 0.18 µM (IC50) | nih.gov |
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in cell proliferation and is frequently dysregulated in cancer. Several pyrimidine derivatives have been designed as EGFR inhibitors.
One study reported on novel indolyl-pyrimidine derivatives with EGFR inhibitory activity. Compound 4g was found to be the most active against EGFR, with an IC50 value comparable to the reference drug erlotinib (0.30 µM). nih.gov Compounds 4f and 4h also exhibited good activity with IC50 values of 0.38 µM and 0.39 µM, respectively. nih.gov
Aurora kinases are essential for mitotic progression, and their overexpression is common in many cancers. researchgate.net Pyrimidine-based compounds have been developed as inhibitors of Aurora kinases.
A class of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines were identified as potent inhibitors of Aurora A and B kinases. The lead compound, 18, had Ki values of 8.0 nM and 9.2 nM for Aurora A and B, respectively. nih.gov Another study on oxazolo[5,4-d]pyrimidines identified a derivative, compound 17, as an in vitro inhibitor of AURKA with an IC50 value between 1 and 50 nM. mdpi.com
Target Identification and Pathway Perturbation (e.g., Kinase Inhibition)
Checkpoint Kinase 1 (CHK1) Inhibition
Preclinical research on the direct inhibitory activity of this compound against Checkpoint Kinase 1 (CHK1) is not available in the reviewed scientific literature. While CHK1 is a significant target in oncology, with various inhibitors under investigation for their potential to sensitize cancer cells to chemotherapy, specific studies detailing the interaction of this compound with CHK1 have not been identified oncotarget.comnih.govnih.gov.
Poly (ADP-ribose) Polymerase (PARP) Inhibition
There is no available preclinical data to suggest that this compound functions as an inhibitor of Poly (ADP-ribose) Polymerase (PARP). The development of PARP inhibitors is a key area in cancer therapeutics, particularly for tumors with deficiencies in DNA repair mechanisms nih.govnih.govresearchgate.net. However, studies specifically evaluating the effect of this compound on PARP activity are absent from the current body of scientific literature.
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition
The potential for this compound to inhibit the enzyme N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) has not been investigated in published preclinical studies. NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines, a class of bioactive lipids acs.orgvanderbilt.eduresearchgate.netnih.govrsc.org. While inhibitors of this enzyme are of scientific interest, there is no evidence to link this activity to this compound.
Other Enzyme Inhibition Studies
While the broader class of pyrimidine-containing molecules has been explored for inhibitory activity against various enzymes, specific preclinical studies on this compound are limited. The pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry and has been incorporated into inhibitors of various kinases, such as class III receptor tyrosine kinases and MAP4 kinases nih.govnih.govresearchgate.netrsc.org. However, dedicated research to profile the specific enzymatic inhibitory activities of this compound is not currently available in the scientific literature.
Microtubule Targeting and Depolymerization Studies
There is no direct preclinical evidence to suggest that this compound targets microtubules or induces their depolymerization. Microtubule-targeting agents are a cornerstone of cancer chemotherapy, and their mechanisms are well-studied cosmobio.co.jpnih.govcosmobio.co.jpcytoskeleton.com. However, in vitro tubulin polymerization assays or cellular studies to evaluate the effect of this compound on microtubule dynamics have not been reported in the available literature.
Exploration of Antibacterial and Antimicrobial Efficacy
Inhibition of Bacterial Growth (in vitro)
While direct studies on the antibacterial properties of this compound are not available, research on a structurally related compound, N-(4-methoxybenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide, has demonstrated in vitro activity against Gram-positive bacteria pensoft.netresearchgate.net. It is crucial to note that this compound possesses a thieno[2,3-d]pyrimidine core, which is structurally distinct from the simple pyrimidine core of this compound.
In a study evaluating a series of N-benzylamides of 4-oxo-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid, the compound bearing a 4-methoxybenzyl substituent showed notable activity against Staphylococcus aureus and Bacillus subtilis. The antibacterial efficacy was assessed using the agar-well diffusion method, with Meropenem as a comparator pensoft.net.
The results indicated that N-(4-methoxybenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide exhibited significant zones of inhibition against the tested Gram-positive strains pensoft.net. The study also included other Gram-negative bacteria and fungi, though the activity against these was less pronounced for this specific derivative nih.gov. The broader class of pyrimidine derivatives has been investigated for a wide range of antimicrobial activities nih.govnih.govworldnewsnaturalsciences.commdpi.commdpi.com.
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Bacillus subtilis | 17 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 11 |
| Candida albicans | 10 |
| Aspergillus niger | 10 |
Antifungal Activity Studies (in vitro)
The pyrimidine skeleton is a core structure in a variety of compounds exhibiting significant biological activities, including antifungal properties. While specific studies on this compound are not extensively detailed in the reviewed literature, broad research into pyrimidine derivatives has demonstrated their potential as antifungal agents.
Numerous novel pyrimidine derivatives have been synthesized and evaluated for their in vitro fungicidal activities against a wide range of phytopathogenic fungi. nih.govresearchgate.net These studies often utilize the poisoned food technique to assess the inhibitory effects of the compounds on fungal growth. nih.gov Results have indicated that many of these synthesized compounds possess significant fungicidal activities, with some exhibiting potency greater than commercially available fungicides used as controls. nih.govresearchgate.net
For instance, certain series of newly synthesized pyrimidine derivatives have shown notable inhibition against fungi such as Phytophthora infestans, with activities reported to be higher than the control fungicide dimethomorph. nih.gov The incorporation of specific moieties, such as a cyano group or an amide moiety, into the pyrimidine structure has been a strategy to enhance antifungal efficacy. frontiersin.orgnih.gov One study highlighted a pyrimidine derivative containing an amide moiety that exhibited excellent antifungal activity against Phomopsis sp., with an EC₅₀ value of 10.5 µg/ml, which was superior to the commercial fungicide Pyrimethanil (EC₅₀ of 32.1 µg/ml). frontiersin.orgresearchgate.net
Table 1: Illustrative Antifungal Activity of a Pyrimidine Derivative against Phomopsis sp.
| Compound | EC₅₀ (µg/ml) |
|---|---|
| Pyrimidine Derivative 5o * | 10.5 |
| Pyrimethanil (Control) | 32.1 |
*Data pertains to 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide, a representative pyrimidine derivative, not this compound. frontiersin.orgresearchgate.net
Modulation of Microbial Topoisomerase Enzymes
Topoisomerases are essential enzymes that regulate DNA topology and are validated targets for antimicrobial agents. nih.govwikipedia.org The inhibition of these enzymes leads to disruptions in DNA replication and transcription, ultimately causing cell death. wikipedia.orgmdpi.com Within the broader class of pyrimidine derivatives, several compounds have been identified as inhibitors of bacterial topoisomerases, particularly DNA gyrase and topoisomerase IV. nih.govresearchgate.netnih.gov
Research has shown that certain fused pyrimidine derivatives can act as potent topoisomerase II inhibitors. nih.govnih.gov For example, a series of thiazolopyrimidine derivatives were synthesized and evaluated for their topoisomerase II inhibitory activity, with one compound showing an IC₅₀ of 2.89 μM, comparable to the reference drug doxorubicin (IC₅₀ of 2.67 μM). nih.gov Molecular modeling studies suggest that these compounds can effectively bind to the active site of the topoisomerase II enzyme. nih.gov Similarly, thieno[2,3-d]pyrimidine derivatives have been investigated as topoisomerase IIα inhibitors, with one analog demonstrating an IC₅₀ of 41.67 ± 3.89 μM, significantly more potent than the reference etoposide (IC₅₀ = 99.86 ± 5.02 μM). nih.gov These pyrimidine-based compounds often exhibit a dual mode of action, inhibiting both the ParE subunit of topoisomerase IV and the GyrB subunit of DNA gyrase. researchgate.net
Anti-inflammatory Activity Investigations
Pyrimidine derivatives are recognized for their significant anti-inflammatory properties. nih.gov Several pyrimidine-based drugs are in clinical use for their anti-inflammatory effects. nih.gov The mechanism underlying this activity often involves the inhibition of key inflammatory mediators. nih.gov While direct investigations into the anti-inflammatory profile of this compound are limited in the provided sources, the general class of N-aryl-N'-pyrimidinylthiocarbamides, which share some structural features, has been studied. Interestingly, the anti-inflammatory effect of these related compounds appears to be dependent on the specific substituents on the pyrimidine ring. lmaleidykla.lt
Cyclooxygenase (COX) Enzyme Inhibition (e.g., COX-2)
A primary mechanism for the anti-inflammatory action of many compounds is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. nih.govnih.gov The COX-2 isoform is inducible and is primarily associated with inflammation. nih.gov Consequently, selective COX-2 inhibitors are sought after as anti-inflammatory agents with potentially fewer side effects than non-selective NSAIDs. nih.gov
Numerous pyrimidine derivatives have been designed and synthesized as potential COX-2 inhibitors. nih.gov For example, certain pyrazolo[3,4-d]pyrimidine derivatives have demonstrated inhibitory effects against COX enzymes, with in vivo anti-inflammatory effects comparable to the selective COX-2 inhibitor celecoxib. nih.gov The structural modifications of the pyrimidine core play a crucial role in conferring selectivity and potency for COX-2 inhibition. mdpi.comresearchgate.net
Inhibition of Inflammatory Mediators (Mechanistic studies)
The anti-inflammatory effects of pyrimidine derivatives are attributed to their ability to inhibit the expression and activity of various crucial inflammatory mediators. nih.gov These include prostaglandin E₂, nitric oxide (NO), and pro-inflammatory cytokines such as tumor necrosis factor (TNF), interleukin-6 (IL-6), and IL-12. nih.govnih.gov
One study on a complex pyrimidine derivative, 2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine, demonstrated its dual role in modulating inflammatory responses. nih.gov In naive human monocytes, the compound induced the production of pro-inflammatory cytokines. However, in monocytes that were already engaged by Toll-like receptor (TLR) ligands (such as LPS), the compound suppressed the production of TNF, IL-6, and IL-12 p40, thereby acting as an anti-inflammatory mediator in the context of an existing inflammatory stimulus. nih.gov This suggests that pyrimidine derivatives can have complex, context-dependent effects on inflammatory signaling pathways like the NF-κB pathway. nih.gov
Receptor Binding and Ligand-Target Interaction Assays
The interaction of small molecules with specific biological receptors is a cornerstone of drug action. Pyrimidine derivatives have been evaluated for their binding affinity to various receptors, demonstrating their versatility as scaffolds in drug design.
Binding Affinity Studies (e.g., ERα)
The estrogen receptor alpha (ERα) is a key target in the therapy of hormone-dependent breast cancers. nih.gov Several classes of pyrimidine derivatives have been designed and evaluated as ligands for ERα.
A study focused on 2,4-disubstituted pyrimidine derivatives identified compounds that act as dual ERα and VEGFR-2 ligands. nih.gov The most potent compound from this series, an analog of 2-(4-hydroxylphenyl)pyrimidine, exhibited a strong ERα binding affinity with an IC₅₀ value of 1.64 μM. nih.gov Structure-activity relationship studies revealed that the presence of a hydrogen-bonding group, such as a hydroxyl group on the phenyl ring, was important for enhancing the binding affinity to ERα. nih.gov Another study on phenolic thieno[2,3-d]pyrimidines, which also bind to ERα, highlighted that a single hydrogen bond between the compound's phenolic oxygen and the receptor's glutamic acid residue (E353) was observed in the co-crystal structure. chemrxiv.org
Table 2: Illustrative ERα Binding Affinity for a 2,4-Disubstituted Pyrimidine Derivative
| Compound | ERα Binding IC₅₀ (µM) | VEGFR-2 Inhibition IC₅₀ (µM) |
|---|---|---|
| II-9OH * | 1.64 | 0.085 |
| Tamoxifen (Control) | Not specified in the same format | Not applicable |
*Data pertains to a 2-(4-hydroxylphenyl)pyrimidine analog, a representative pyrimidine derivative, not this compound. nih.gov
Molecular Interaction Profiling
Comprehensive searches of available preclinical data have revealed a notable absence of specific molecular interaction profiling for the compound this compound. While research exists for structurally related pyrimidine derivatives, direct evidence detailing the binding affinity, selectivity, and specific molecular targets of this compound is not presently available in the public domain. Standard preclinical assessments, such as broad-panel kinase screening or binding assays against a diverse set of receptors, enzymes, and ion channels, have not been published for this specific molecule.
Consequently, a data table outlining the molecular interaction profile cannot be generated at this time. Further empirical studies are required to elucidate the direct molecular targets and off-target activities of this compound.
Biochemical Pathway Modulation (Mechanistic Elucidation)
Consistent with the lack of molecular interaction data, there is no published preclinical research detailing the modulation of specific biochemical pathways by this compound. Mechanistic elucidation, which would typically involve cellular and biochemical assays to determine the downstream effects of the compound on signaling cascades, has not been reported. For instance, there are no available studies investigating the impact of this compound on pathways commonly associated with pyrimidine-containing compounds, such as MAP kinase, PI3K/Akt, or other signaling networks critical to cellular processes.
Therefore, a data table summarizing the effects of this compound on various biochemical pathways cannot be provided. The precise mechanism of action and its influence on cellular signaling remain to be determined through future preclinical investigations.
Applications in Chemical Biology and Drug Discovery Research Preclinical Focus
Role as a Chemical Probe for Biological Processes
While N-(4-methoxybenzyl)pyrimidin-4-amine itself is not extensively documented as a standalone chemical probe, its core structure, the pyrimidine-4-amine scaffold, is integral to the design of chemical probes for studying biological processes. Chemical probes are small molecules used to interrogate biological systems by selectively interacting with a specific protein target. The development of a potent and selective chemical probe for the dark kinase STK17B, for instance, was based on a thieno[3,2-d]pyrimidine (B1254671) scaffold, a close analogue of the pyrimidine (B1678525) core. This probe demonstrated high selectivity through a unique P-loop conformation in the kinase, highlighting how modifications to the pyrimidine scaffold can yield highly specific tools for biological investigation. mdpi.com
The utility of such probes lies in their ability to elucidate the function of specific proteins within cellular pathways. By selectively inhibiting or activating a target, researchers can observe the downstream effects and gain insights into the protein's role in health and disease. The N-(4-methoxybenzyl) moiety can also contribute to the probe's properties, influencing its cell permeability and metabolic stability, which are crucial for its effectiveness in cellular assays.
Scaffold for Design of Novel Bioactive Molecules
The this compound scaffold has proven to be a fruitful starting point for the design of a diverse range of novel bioactive molecules, particularly in the realm of anticancer drug discovery. acs.orgresearchgate.netnih.govnih.govresearchgate.net Its structural versatility allows for modifications at multiple positions, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.
One of the most significant applications of this scaffold has been in the development of inhibitors for the deubiquitinating enzyme complex USP1/UAF1, a promising target in cancer therapy due to its role in DNA damage response. acs.orgnih.gov Medicinal chemistry efforts have led to the identification of N-benzyl-2-phenylpyrimidin-4-amine derivatives with nanomolar inhibitory potency against USP1/UAF1. acs.org These compounds have shown a strong correlation between their inhibitory activity and their ability to induce apoptosis in non-small cell lung cancer cells. acs.org
Below is a table summarizing the bioactive molecules developed using the this compound scaffold and its close analogues.
| Bioactive Molecule Class | Therapeutic Target | Therapeutic Area |
| N-benzyl-2-phenylpyrimidin-4-amine derivatives | USP1/UAF1 deubiquitinase | Cancer |
| Pyrimidine-based kinase inhibitors | Various kinases (e.g., STK17B) | Cancer, Inflammatory Diseases |
| N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives | Not specified | Cancer |
| Pyrimidin-4-amine derivatives | Not specified | Agrochemicals (Insecticides, Fungicides) |
Lead Compound Identification and Optimization Strategies
The journey from a hit compound identified in a high-throughput screen to a clinical candidate involves a rigorous process of lead optimization. The this compound scaffold has served as a valuable starting point in such endeavors. researchgate.netnih.gov Lead optimization strategies aim to enhance a compound's potency, selectivity, and pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). nih.gov
A notable example is the optimization of N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 inhibitors. acs.org Starting from a hit compound, medicinal chemists systematically modified different parts of the molecule to understand the structure-activity relationship (SAR). For instance, substitutions on the benzyl (B1604629) ring were explored to improve potency. It was found that certain substitutions were well-tolerated and could enhance the inhibitory activity. acs.org Similarly, modifications to the pyrimidine core, such as the introduction of a methyl group, also led to increased potency. acs.org
These optimization efforts are often guided by computational modeling and structural biology to understand how the compounds bind to their target. This allows for a more rational design of new analogues with improved properties. The ultimate goal of lead optimization is to identify a compound with a desirable balance of efficacy and safety to advance into further preclinical and clinical development. nih.gov
Development of Tools for Target Validation
Target validation is a critical step in the drug discovery process, confirming that a specific biological target is indeed responsible for the therapeutic effect of a drug. Small molecule inhibitors derived from scaffolds like this compound can serve as powerful tools for target validation. mdpi.com
By developing potent and selective inhibitors for a particular target, researchers can use these compounds to probe the biological consequences of inhibiting that target in cellular and animal models. For example, the development of a selective chemical probe for the kinase STK17B, based on a related thieno[3,2-d]pyrimidine scaffold, allows for the specific investigation of STK17B's role in cellular processes. mdpi.com A strong correlation between the in vitro potency of a compound against its target and its activity in a cellular assay provides strong evidence for on-target activity and validates the target's role in that cellular process. acs.org
The this compound scaffold, with its potential for generating highly selective inhibitors, can therefore be instrumental in the development of such validation tools. These tools are essential for making go/no-go decisions in drug discovery projects and for increasing the likelihood of success in clinical trials.
Applications in Agrochemical Research
The pyrimidine-4-amine scaffold is not only relevant in human health but also in agriculture. Derivatives of this scaffold have shown significant potential as active ingredients in agrochemicals, particularly as insecticides and fungicides. researchgate.netresearchgate.net
Research into novel pyrimidinamine derivatives has led to the discovery of compounds with potent insecticidal activity against various pests, such as Aphis fabae and Tetranychus cinnabarinus. researchgate.net Structure-activity relationship studies have shown that modifications to the pyrimidine ring and the N-benzyl group can significantly impact the insecticidal potency. For example, the introduction of a phenyloxazole moiety to the pyrimidinamine scaffold has yielded compounds with remarkable insecticidal properties. researchgate.net
In the realm of fungicides, pyrimidine derivatives have been investigated for their efficacy against various plant pathogens. researchgate.net The development of new fungicidal compounds is crucial to combat the emergence of resistant strains. The pyrimidine-4-amine scaffold offers a promising platform for the design of novel fungicides with different modes of action, contributing to more sustainable agricultural practices.
Ligand in Coordination Chemistry (Metal Complex Formation)
The nitrogen atoms in the pyrimidine ring and the amine group of this compound and its derivatives make them excellent ligands for the formation of metal complexes. mdpi.comrdd.edu.iqicm.edu.plrdd.edu.iqresearchgate.net The coordination of metal ions to these ligands can lead to the formation of complexes with interesting structural features and potentially enhanced biological activities. mdpi.com
Studies on related ligands, such as [4-Methoxy-N-(pyrimidine-2-ylcarbamothioyl)benzamide], have shown that they can coordinate with various transition metals, including copper, manganese, cobalt, nickel, zinc, cadmium, and mercury, to form octahedral complexes. rdd.edu.iq The ligand typically acts as a bidentate or tridentate ligand, coordinating to the metal ion through the nitrogen atoms of the pyrimidine ring and the amine or other functional groups. icm.edu.pl
The formation of these metal complexes can alter the physicochemical properties of the organic ligand, such as its solubility and reactivity. Furthermore, the coordination to a metal center can enhance the biological activity of the ligand. For example, ruthenium(II)-p-cymene complexes of N-(4-methoxybenzyl) thiosemicarbazone derivatives have been synthesized and shown to have promising cytotoxic activity against tumor cell lines. mdpi.com This area of research opens up possibilities for developing novel metallodrugs for various therapeutic applications.
Research Challenges and Future Directions
Advancements in Stereoselective Synthesis of N-(4-methoxybenzyl)pyrimidin-4-amine Analogs
The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods is a critical frontier in medicinal chemistry. For analogs of this compound that possess chiral centers, controlling the three-dimensional arrangement of atoms is paramount for optimizing efficacy and minimizing off-target effects.
Future research will likely focus on the application of modern asymmetric synthesis techniques to this scaffold. Rhodium-catalyzed asymmetric allylation, for instance, has been successfully used to create chiral pyrimidine (B1678525) acyclic nucleosides with high enantioselectivity. nih.gov Similarly, highly enantioselective cyclopropanation methods have been developed to synthesize pyrimidine-substituted diester D-A cyclopropanes, yielding chiral products in high yields and enantiomeric excess. rsc.org Adapting such catalytic systems to the synthesis of this compound analogs could provide access to novel, stereochemically pure compounds. The use of amino acid-derived carboxamides has also been explored to provide chiral pyrimidine derivatives, indicating another potential avenue for stereocontrol. mdpi.com These advanced synthetic strategies are essential for systematically evaluating the structure-activity relationship (SAR) of individual stereoisomers and identifying the most potent and selective therapeutic candidates.
Elucidation of Novel Biological Targets and Mechanisms
While the pyrimidine scaffold is known to interact with a variety of biological targets, a key challenge is to identify the specific molecular targets and elucidate the precise mechanisms of action for this compound and its derivatives. jrasb.commdpi.com Pyrimidine-based compounds have demonstrated broad therapeutic potential, acting as anticancer, anti-inflammatory, and neuroprotective agents through various mechanisms. jrasb.commdpi.comrsc.org
Future investigations will aim to move beyond phenotypic screening to pinpoint direct protein interactions. Pyrimidine derivatives have been identified as inhibitors of several key enzyme families, including:
Kinases: Many pyrimidine compounds act as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell signaling. nih.gov Targets like Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), and Glycogen Synthase Kinase 3 (GSK-3) are frequently implicated in cancer. jrasb.comrsc.orgmdpi.com
Tubulin: Certain derivatives have been shown to inhibit tubulin polymerization, a mechanism crucial for cell division, making them attractive anticancer agents. nih.gov
Deubiquitinases (DUBs): More recently, the USP1/UAF1 deubiquitinase complex, a key regulator of DNA damage response, has been identified as a target for N-benzyl-pyrimidin-4-amine derivatives, highlighting a novel avenue for cancer therapy. researchgate.net
Unraveling these mechanisms requires a multi-pronged approach, including proteomics, chemical biology techniques, and structural biology to validate drug-target engagement and understand the downstream cellular consequences.
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational modeling and experimental validation is accelerating the pace of drug discovery. For this compound, integrating these methodologies presents a significant opportunity to rationalize biological activity and design more potent and selective analogs.
Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand to its target protein. nih.gov This technique has been extensively applied to pyrimidine derivatives to understand their interactions with targets like kinases and to guide the design of new inhibitors. rsc.orgtandfonline.comnih.govremedypublications.com For example, in silico studies of N-(pyridin-3-yl)pyrimidin-4-amine analogues as CDK2 inhibitors have revealed key intermolecular interactions within the active site and helped explain their potent inhibitory activity. rsc.org
Future directions involve the use of more sophisticated computational approaches, such as molecular dynamics simulations to study the dynamic behavior of the ligand-protein complex over time, and quantitative structure-activity relationship (QSAR) models to correlate chemical structures with biological activities. These in silico predictions must be rigorously tested through experimental synthesis and biological evaluation to create a feedback loop that refines computational models and leads to the development of superior therapeutic agents.
| Computational Technique | Application for Pyrimidine Derivatives | Key Insights |
| Molecular Docking | Predicting binding modes and affinities to protein targets (e.g., kinases). nih.govtandfonline.comremedypublications.com | Elucidates key hydrogen bonds and hydrophobic interactions; guides rational drug design. rsc.org |
| QSAR | Correlating structural features with biological activity (e.g., anticancer). | Identifies key chemical moieties responsible for potency and selectivity. |
| Molecular Dynamics | Simulating the stability and conformational changes of the drug-receptor complex. rsc.org | Reveals the dynamic nature of the interaction and the stability of the bound state. |
| ADME-Tox Prediction | In silico assessment of pharmacokinetic and toxicity profiles. mdpi.com | Prioritizes compounds with favorable drug-like properties for synthesis and testing. |
Exploration of New Therapeutic Applications (Preclinical)
The structural versatility of the pyrimidine scaffold suggests that this compound and its analogs may have therapeutic utility beyond their initially identified activities. mdpi.com Preclinical research is actively exploring their potential in a range of disease areas.
Anticancer Activity: This remains a major focus, with pyrimidine derivatives showing efficacy against a wide array of human cancer cell lines, including lung, breast, colon, and liver cancer. jrasb.comnih.govekb.egnih.gov The mechanisms are varied and include the inhibition of kinases involved in cell cycle progression and signaling, as well as targeting DNA repair pathways. jrasb.comresearchgate.netresearchgate.net
Anti-inflammatory Effects: Several studies have highlighted the anti-inflammatory potential of pyrimidine derivatives. rsc.org Their mechanism may involve the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes, inducible nitric oxide synthase (iNOS), and various cytokines. rsc.orgmdpi.com Preclinical studies in models like carrageenan-induced rat paw edema have demonstrated significant reductions in inflammation. mdpi.comlmaleidykla.lt
Neuroprotective Properties: Emerging evidence suggests that certain pyrimidine-related structures could be beneficial for neurodegenerative disorders. nih.gov The N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline, a compound with structural similarities, has shown potent neuroprotective effects against excitotoxicity and oxidative stress in preclinical models, suggesting a potential application in conditions like Alzheimer's disease. nih.govnih.gov
Further preclinical development will require rigorous testing in animal models of these diseases to establish in vivo efficacy and to identify promising candidates for clinical translation.
| Therapeutic Area | Preclinical Findings for Pyrimidine Derivatives | Potential Mechanisms of Action |
| Oncology | Potent activity against various cancer cell lines (lung, breast, colon). researchgate.netresearchgate.net | Kinase inhibition (CDK, EGFR), Tubulin polymerization inhibition, DUB inhibition. jrasb.comresearchgate.netresearchgate.net |
| Inflammation | Reduction of edema in animal models; inhibition of inflammatory mediators. rsc.orgmdpi.comlmaleidykla.lt | Inhibition of COX, iNOS, and inflammatory cytokines. rsc.org |
| Neurodegeneration | Protection against excitotoxicity and oxidative stress in neuronal cells. nih.gov | Antioxidant activity, modulation of signaling pathways (e.g., ERK-CREB). nih.gov |
Development of Sustainable Synthetic Approaches
The principles of green chemistry are becoming increasingly important in pharmaceutical synthesis to minimize environmental impact and improve efficiency. Traditional methods for synthesizing pyrimidines often rely on harsh reagents and organic solvents. rasayanjournal.co.in A significant future direction is the development of sustainable and eco-friendly methods for the synthesis of this compound and its derivatives.
Several green chemistry strategies are being actively explored for pyrimidine synthesis:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, increase product yields, and often allows for solvent-free reactions. rasayanjournal.co.inijper.org
Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step to form a complex product, which improves atom economy and reduces waste. rasayanjournal.co.inorganic-chemistry.orgfigshare.com Iridium-catalyzed multicomponent synthesis from alcohols is one such sustainable approach. organic-chemistry.orgnih.gov
Green Catalysts and Solvents: The use of biodegradable catalysts and environmentally benign solvents like water or ionic liquids is a key focus. rasayanjournal.co.inbenthamdirect.com Solvent-free "grindstone chemistry" techniques have also proven effective. researchgate.net
Ultrasonic Synthesis: The use of ultrasonic waves can enhance reaction rates and yields, providing another energy-efficient alternative to conventional heating. rasayanjournal.co.innih.govnih.gov
By embracing these sustainable methodologies, the chemical synthesis of this important class of compounds can become more economically viable and environmentally responsible. rasayanjournal.co.inbenthamdirect.com
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of N-(4-methoxybenzyl)pyrimidin-4-amine derivatives in academic research?
Methodological Answer: The synthesis of this compound derivatives typically involves multi-step organic reactions. Key approaches include:
- Click Chemistry (Azide-Alkyne Cycloaddition): Copper-catalyzed reactions enable the introduction of triazole moieties to the pyrimidine scaffold. For example, N-(4-methoxybenzyl)pyrido[2,3-e]tetrazolo[1,5-a]pyrimidin-5-amine serves as a precursor for triazole derivatives via reactions with alkynes under CuSO4/NaAsc conditions .
- Microwave-Assisted Dimroth Rearrangement: Efficient library synthesis of pyrimidin-4-amine analogs is achieved using microwave acceleration, reducing reaction times and improving yields (e.g., condensation of anilines with formimidamides) .
- Multi-Step Functionalization: Derivatives like 6-iodo-N-(4-methoxybenzyl)thieno[3,2-d]pyrimidin-4-amine are synthesized via iodination and subsequent coupling, with yields around 40% and structural validation via NMR .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound and its analogs?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (e.g., 400 MHz in DMSO-d6) are critical for confirming regiochemistry and substituent positions. For instance, δ 8.96 ppm (s, 1H) corresponds to aromatic protons in iodinated derivatives .
- X-ray Crystallography: Single-crystal analysis resolves stereoelectronic effects, as demonstrated for triazole-substituted pyrido[3,2-d]pyrimidines (bond angles: C22B–C23B–C24B = 120.04°) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formulae (e.g., m/z 297.06 [M+H]+ for iodinated analogs) .
Advanced Research Questions
Q. What are the key considerations in designing this compound derivatives with enhanced antitubulin activity for cancer research?
Methodological Answer:
- Substituent Optimization: Introducing electron-withdrawing groups (e.g., trifluoromethyl) improves metabolic stability and binding affinity. Derivatives with IC50 values as low as 17 nM against MDA-MB-435 cells highlight the role of methoxy and methyl groups in tubulin polymerization inhibition .
- Water Solubility: Modifications like cyclopenta[d]pyrimidine rings enhance aqueous solubility while maintaining potency (IC50 = 38.6 nM in SKOV-3 cells) .
- P-glycoprotein (Pgp) Resistance: Selectivity against Pgp-expressing cell lines requires balancing lipophilicity and hydrogen-bonding capacity (e.g., pyrrolo[2,3-d]pyrimidine scaffolds) .
Q. How can researchers systematically investigate the structure-activity relationships (SAR) of this compound derivatives targeting enzyme inhibition?
Methodological Answer:
- Enzyme Inhibition Assays: Measure IC50 values using standardized protocols (e.g., acetylcholinesterase (AChE) inhibition assays). For example, 2-(4-methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine shows BuChE selectivity (IC50 = 2.2 μM, S.I. = 11.73) .
- Molecular Docking: Correlate substituent effects (e.g., methoxy vs. trifluoromethyl) with binding interactions in enzyme active sites.
- Comparative Analysis: Benchmark against known inhibitors (e.g., 5,6-dihydropyrrolo[2,3-d]pyrimidines) to identify critical pharmacophores .
Q. What methodological approaches are recommended to address discrepancies in biological activity data observed for this compound derivatives across different cell lines?
Methodological Answer:
- Isogenic Cell Line Models: Use parental and Pgp-expressing SKOV-3 cells to differentiate intrinsic activity from efflux pump-mediated resistance (e.g., IC50 = 38.6 nM vs. 278 nM) .
- Dose-Response Curves: Validate potency across multiple replicates to rule out assay variability.
- Metabolic Profiling: Assess stability in liver microsomes to identify degradation products that may skew activity .
- Structural Validation: Confirm compound integrity post-assay via LC-MS to exclude decomposition artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
